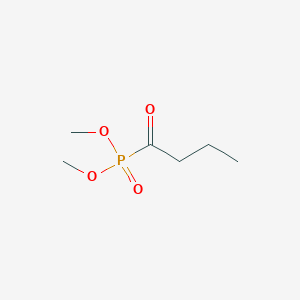

Dimethyl butanoylphosphonate

Description

Dimethyl butanoylphosphonate is a phosphonate ester characterized by a butanoyl group (C₃H₆CO-) attached to a phosphorus atom, with two methoxy (OCH₃) substituents. Phosphonates are widely utilized in organic synthesis, flame retardancy, and as intermediates in pharmaceuticals. Their stability under acidic and thermal conditions makes them valuable in industrial applications .

Properties

CAS No. |

64150-99-8 |

|---|---|

Molecular Formula |

C6H13O4P |

Molecular Weight |

180.14 g/mol |

IUPAC Name |

1-dimethoxyphosphorylbutan-1-one |

InChI |

InChI=1S/C6H13O4P/c1-4-5-6(7)11(8,9-2)10-3/h4-5H2,1-3H3 |

InChI Key |

XPSXEKWPLDGUPP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)P(=O)(OC)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Dimethyl butanoylphosphonate undergoes nucleophilic substitution at the phosphorus center due to the electrophilic nature of the P=O group. Common nucleophiles include amines and alcohols:

For example, reaction with ethanol under basic conditions yields diethyl butanoylphosphonate, while primary amines form stable phosphonamide derivatives used in peptide synthesis. Steric hindrance from the butanoyl group slightly reduces reaction rates compared to smaller acylphosphonates .

Hydrolysis Reactions

The compound hydrolyzes under acidic or alkaline conditions, cleaving the P–O bonds:

| Conditions | Products | Rate |

|---|---|---|

| Acidic (HCl, H₂O) | Butanoylphosphonic acid, methanol | Moderate |

| Basic (NaOH, H₂O) | Phosphonate salts, butanoate derivatives | Rapid |

Hydrolysis proceeds via a pentavalent phosphorus intermediate, with base-catalyzed pathways being faster due to deprotonation of the attacking water molecule . The butanoyl group stabilizes the transition state through electron withdrawal, enhancing reactivity .

Phosphorylation in Biochemical Contexts

Dimethyl butanoylphosphonate acts as a phosphorylating agent in enzyme inhibition studies. It transfers the phosphoryl group to serine or threonine residues in proteins, mimicking ATP in kinase assays. Key applications include:

-

Kinase Inhibition : Irreversible binding to ATP pockets in kinases, blocking phosphorylation cascades.

-

Metabolic Pathway Studies : Tracing phosphoryl transfer in glycolysis via isotopic labeling.

The reaction mechanism involves nucleophilic attack by the enzyme’s active-site residue on the phosphorus atom, forming a covalent adduct.

Arbuzov Reaction and Synthetic Utility

The compound is synthesized via the Arbuzov reaction , where trimethyl phosphite reacts with butanoyl chloride:

This method yields moderate-to-high purity product under anhydrous conditions . Side products like transesterified esters may form if stoichiometry is unbalanced .

Potential in Wittig-Horner Olefination

Though not directly documented for dimethyl butanoylphosphonate, analogous phosphonates participate in Wittig-Horner reactions to form alkenes. The general pathway involves:

-

Deprotonation to form a phosphonate carbanion.

-

Reaction with aldehydes/ketones to yield olefins with E-selectivity .

For example, reacting with benzaldehyde could produce:

This application remains theoretical for dimethyl butanoylphosphonate but is plausible based on its structural analogy to Horner-Emmons reagents .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares dimethyl butanoylphosphonate (hypothetical) with analogous compounds:

Key Observations :

- DMMP (C₃H₉O₃P) is a smaller, commercially significant phosphonate with a methyl group directly bonded to phosphorus. It is widely used as a flame retardant due to its high thermal stability and low toxicity .

- Diethyl methoxycarbonylmethylphosphonate (C₇H₁₅O₅P) contains an ester-functionalized side chain, enhancing its reactivity in coupling reactions, such as Horner-Wadsworth-Emmons olefinations .

- Branched Alkyl Derivatives : Compounds like pinacolyl methylphosphonate (C₇H₁₇O₃P) exhibit steric hindrance, which impacts their reactivity and applications in specialized research (e.g., nerve agent detoxification studies) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for dimethyl butanoylphosphonate, and how can reaction efficiency be optimized?

- Methodological Answer : Dimethyl butanoylphosphonate can be synthesized via nucleophilic substitution or transesterification. For analogs like diphenylphosphinic acid, Grignard reactions with magnesium and aryl halides in THF/chlorobenzene mixtures are effective, though yields may vary (30–50%) due to side reactions . To optimize efficiency, control reaction temperature (15–25°C), use inert atmospheres, and employ column chromatography for purification. For phosphonate esters, trialkyl phosphites reacting with α-bromo ketones in acetonitrile at 80°C for 2 hours yield high-purity products .

Q. Which analytical techniques are critical for characterizing dimethyl butanoylphosphonate’s structural and physicochemical properties?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm phosphonate ester groups (δ 1.3–1.5 ppm for methyl groups) and carbonyl signals (δ 170–200 ppm). Mass spectrometry (e.g., electron ionization at 70 eV) provides molecular weight validation (e.g., C₃H₉O₃P at 124.0755 g/mol) and fragmentation patterns . Infrared spectroscopy (IR) identifies P=O stretches (~1250 cm⁻¹) and C=O bonds (~1700 cm⁻¹). Differential scanning calorimetry (DSC) determines melting points, while HPLC ensures purity (>98%) .

Q. What safety protocols are essential when handling dimethyl butanoylphosphonate in laboratory settings?

- Methodological Answer : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Store in airtight containers at room temperature, away from oxidizers .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in dimethyl butanoylphosphonate’s reactivity across different solvents?

- Methodological Answer : Computational modeling (DFT or MD simulations) evaluates solvent effects on reaction pathways. For example, acetonitrile’s high polarity accelerates nucleophilic substitution in phosphonate synthesis, while THF stabilizes intermediates in Grignard reactions . Pair computational data with kinetic experiments (e.g., rate constant measurements via UV-Vis spectroscopy) to validate solvent-dependent mechanisms .

Q. What strategies address discrepancies in bioactivity data for phosphonate derivatives targeting enzyme inhibition?

- Methodological Answer : Contradictions in enzyme inhibition (e.g., geranylgeranyl diphosphate synthase) may arise from crystallographic vs. computational binding models. Use X-ray crystallography to resolve ligand-enzyme interactions (e.g., bisphosphonate binding modes) , then validate with isothermal titration calorimetry (ITC) for binding affinities. Cross-reference with in silico docking (AutoDock Vina) to reconcile discrepancies between experimental and predicted ΔG values .

Q. How can dimethyl butanoylphosphonate be applied in materials science, such as perovskite solar cells?

- Methodological Answer : Phosphonate-based self-assembled monolayers (SAMs) like 2PADmA improve perovskite crystallization and charge transport in solar cells. Synthesize dimethyl butanoylphosphonate-derived SAMs via spin-coating on ITO substrates, followed by annealing (100°C, 10 min). Characterize using atomic force microscopy (AFM) for surface morphology and electrochemical impedance spectroscopy (EIS) for carrier mobility .

Data Contradiction Analysis

Q. How should researchers interpret conflicting toxicity data for phosphonate esters in longitudinal studies?

- Methodological Answer : Inconsistent toxicity results (e.g., neurotoxicity vs. non-toxicity) may stem from dosage regimes or model organisms. For dimethyl methylphosphonate, 13-week rodent studies showed no toxicity at <500 mg/kg/day, but higher doses caused hepatic effects . Conduct dose-response assays (OECD TG 452) and compare with structurally similar compounds (e.g., diethyl [[3,5-bis(tert-butyl)-4-hydroxyphenyl]methyl] phosphonate) using Ames tests and in vitro micronucleus assays to clarify thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.